molecular formula C11H24 B042159 2-Methyldecane CAS No. 90622-57-4

2-Methyldecane

Cat. No.: B042159
CAS No.: 90622-57-4
M. Wt: 156.31 g/mol
InChI Key: CNPVJWYWYZMPDS-UHFFFAOYSA-N
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Description

2-Methyldecane is an organic compound with the molecular formula C11H24. It is a branched alkane, specifically a methyl-substituted decane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is known for its relatively simple structure and is often used as a reference compound in various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic preparation of 2-Methyldecane typically involves the reaction of alkyl halides with a Grignard reagent. One common method is the cross-coupling alkylation catalyzed by nickel or copper. This process involves the following steps:

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of alkenes or the alkylation of alkanes. These methods are preferred due to their efficiency and scalability. The reaction conditions typically include high pressure and temperature, along with the use of metal catalysts such as platinum or palladium .

Chemical Reactions Analysis

Types of Reactions: 2-Methyldecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Smaller alkanes.

    Substitution: Halogenated alkanes.

Scientific Research Applications

2-Methyldecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyldecane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar molecule, it does not participate in hydrogen bonding or ionic interactions. Its effects are largely due to its hydrophobic nature, making it useful in applications where non-polar solvents are required .

Comparison with Similar Compounds

  • 2-Methylundecane
  • 2-Methylnonane
  • 3-Methyldecane

Comparison: 2-Methyldecane is unique due to its specific branching at the second carbon atom, which affects its physical properties such as boiling point and density. Compared to its isomers, this compound has a slightly lower boiling point due to the branching, which reduces the surface area and, consequently, the van der Waals forces. This makes it more volatile than its straight-chain counterparts .

Properties

IUPAC Name

2-methyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPVJWYWYZMPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058677
Record name 2-Methyldecane
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Molecular Weight

156.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with a pungent acrid odor; [Chem Service MSDS], Liquid
Record name 2-Methyldecane
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Boiling Point

189.30 °C. @ 760.00 mm Hg
Record name 2-Methyldecane
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CAS No.

6975-98-0, 34464-43-2, 67167-66-2, 90622-57-4, 91572-57-5
Record name 2-Methyldecane
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Record name 2-METHYLDECANE
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Record name 2-Methyldecane
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Melting Point

-48.9 °C
Record name 2-Methyldecane
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Synthesis routes and methods I

Procedure details

SYNTHETIC ISOPARAFFINIC HYDROCARBON (CAS No: 64742—48—9) SYN: BRANCHED ALIPHATIC HYDROCARBON SOY METHYL ESTER FATTY ACID METHYL ESTER (CAS No. 67784—80—9) SYN: C14-C24 METHYL ESTER, FATTY ACID METHYL ESTER, SOYA METHYL ESTER, METHYL SOYATE MB METHYL BENZOATE (CAS No: 93—58—3) SYN: MB, BENZOIC ACID METHYL ESTER, BENZOIC ACID ESTER of METHANOL, NIOBE OIL DBE—DIBASIC ESTER—DUPONT NAME FOR BLEND OF: DIMETHYL GLUTURATE (CAS No: 1119—40—0) DIMETHYL ADIPATE (CAS No: 627930) DIMETHYL SUCCINATE (CAS No: 106650) DBM: DIBUTYL MALEATE (CAS No: 105—76—0) SYN: 2_BUTENEDIOIC ACID DIBUTYL ESTER, BUTYL MALEATE, MALEIC ACID DIBUTYL ESTER BUTYL BENZOATE (CAS No: 136—60—7) SYN: BUTYL BENZOATE, n_BUTYL BENZOATE, BENZOIC ACID n_BUTYL ESTER, BENZOIC ACID BUTYL ESTER BCB BUTYL CELLOSOLVE BENZOATE (CAS No: 5451—76—3) SYN: BUTOXYETHYL BENZOATE, ETHYLENE GLYCOL MONOBUTYL BENZOATE, BENZOIC ACID BUTYL CELLOSOLVE ESTER 2ETHYLHEXYL BENZOATE (CAS No: 5444—75—7) SYN: OCTYL BENZOATE, 2EH BENZOATE, BENZOIC ACID 2-ETHYLHEXYL ESTER d-LIMONENE: (CAS No: 8028-48-6) SYN: ORANGE TERPENE, TERPENE HYDROCARBON, ORANGE RIND STEAM DISTILLATE
[Compound]
Name
HYDROCARBON
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0 (± 1) mol
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reactant
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[Compound]
Name
BRANCHED ALIPHATIC HYDROCARBON SOY METHYL ESTER FATTY ACID METHYL ESTER
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0 (± 1) mol
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[Compound]
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BUTYL CELLOSOLVE BENZOATE
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reactant
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Name
ETHYLENE GLYCOL MONOBUTYL BENZOATE
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0 (± 1) mol
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[Compound]
Name
BENZOIC ACID BUTYL CELLOSOLVE ESTER 2ETHYLHEXYL BENZOATE
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BENZOIC ACID 2-ETHYLHEXYL ESTER d-LIMONENE
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TERPENE
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[Compound]
Name
C14-C24 METHYL ESTER
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[Compound]
Name
FATTY ACID METHYL ESTER
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Name
METHYL ESTER
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ESTER
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Synthesis routes and methods II

Procedure details

SYNTHETIC ISOPARAFFINIC HYDROCARBON(CAS No: 64742—48—9) SYN: BRANCHED ALIPHATIC HYDROCARBON SOY METHYL ESTER FATTY ACID METHYL ESTER(CAS No. 67784—80—9) SYN: C14-C24 METHYL ESTER, FATTY ACID METHYL ESTER, SOYA METHYL ESTER, METHYL SOYATE MB METHYL BENZOATE (CAS No: 93—58—3) SYN: MB, BENZOIC ACID METHYL ESTER, BENZOIC ACID ESTER of METHANOL, NIOBE OIL DBE—DIBASIC ESTER—DUPONT NAME FOR BLEND OF: DIMETHYL GLUTURATE (CAS No: 1119—40—0) DIMETHYL ADIPATE (CAS No: 627—93—0) DIMETHYL SUCCINATE (CAS No: 106—65—0) DBM: DIBUTYL MALEATE (CAS No: 105—76—0) SYN: 2_BUTENEDIOIC ACID DIBUTYL ESTER, BUTYL MALEATE, MALEIC ACID DIBUTYL ESTER BB: BUTYL BENZOATE (CAS No: 136—60—7) SYN: BUTYL BENZOATE, n_BUTYL BENZOATE, BENZOIC ACID n_BUTYL ESTER, BENZOIC ACID BUTYL ESTER BCB BUTYL CELLOSOLVE BENZOATE (CAS No: 5451—76—3) SYN: BUTOXYETHYL BENZOATE, ETHYLENE GLYCOL MONOBUTYL BENZOATE, BENZOIC ACID BUTYL CELLOSOLVE ESTER 2_ETHYLHEXYL BENZOATE (CAS No: 5444—75—7) SYN: OCTYL BENZOATE, 2EH BENZOATE, BENZOIC ACID 2-ETHYLHEXYL ESTER
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Name
HYDROCARBON
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[Compound]
Name
BRANCHED ALIPHATIC HYDROCARBON SOY METHYL ESTER FATTY ACID METHYL ESTER
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0 (± 1) mol
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Reaction Step Twelve
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[Compound]
Name
BUTYL CELLOSOLVE BENZOATE
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Reaction Step Fourteen
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0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
ETHYLENE GLYCOL MONOBUTYL BENZOATE
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0 (± 1) mol
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Reaction Step 16
[Compound]
Name
BENZOIC ACID BUTYL CELLOSOLVE ESTER 2_ETHYLHEXYL BENZOATE
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[Compound]
Name
C14-C24 METHYL ESTER
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0 (± 1) mol
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[Compound]
Name
FATTY ACID METHYL ESTER
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[Compound]
Name
METHYL ESTER
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ESTER
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Synthesis routes and methods III

Procedure details

One half of the exposure zone (5.7 cm. by 5.7 cm.) of NESA glass plate 12 was coated with a 20 micron thick layer of a dark charge exchange layer 13 composed of 2,4,7-trinitro-9-fluorenone and a Butvar binder as described in the formulation given in Example 6. The other half of the NESA glass plate 12 was left uncoated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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